molecular formula C18H15BrN2O2 B4083033 5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one

5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one

Cat. No.: B4083033
M. Wt: 371.2 g/mol
InChI Key: DIGOTGCFXABMLN-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, an ethyl group, and a hydroxy group attached to an indole core, making it a unique and interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one typically involves the reaction of indole with 5-bromoisatin in the presence of a suitable solvent and catalyst. One common method involves using dry propanol as the solvent and sodium bromide as the electrolyte in an undivided cell . The reaction is carried out at a current density of 10 mA cm⁻² and a temperature of 40°C, resulting in the formation of the desired product in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of 5-Bromo-1-ethyl-3-oxo-3-(1h-indol-3-yl)indolin-2-one.

    Reduction: Formation of 1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Mechanism of Action

Comparison with Similar Compounds

    5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.

    1-Ethyl-3-hydroxyindole: Similar structure but lacks the bromine atom and the additional indole ring.

    3-Hydroxy-3-(1h-indol-3-yl)indolin-2-one: Similar structure but lacks the bromine atom and the ethyl group.

Uniqueness: 5-Bromo-1-ethyl-3-hydroxy-3-(1h-indol-3-yl)indolin-2-one is unique due to the presence of the bromine atom, ethyl group, and hydroxy group on the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-(1H-indol-3-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-2-21-16-8-7-11(19)9-13(16)18(23,17(21)22)14-10-20-15-6-4-3-5-12(14)15/h3-10,20,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGOTGCFXABMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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